5(6)-Carboxy-eosin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-11-4-9-13(7-2-1-6(20(28)29)3-8(7)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h2*1-5,26H,(H,28,29)(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIOXTCLDVENCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5(6)-Carboxy-eosin: An In-depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile xanthene dye with significant applications in biomedical research and potential therapeutic development. As a brominated analog of carboxyfluorescein, its unique photophysical and biochemical properties underpin its dual mechanisms of action: photosensitization for photodynamic therapy (PDT) and specific inhibition of the plasma membrane Ca²⁺-ATPase (PMCA). This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its application in research and drug development.

Core Mechanisms of Action

This compound's utility stems from two primary, independent mechanisms:

-

Photosensitization and Singlet Oxygen Generation: Upon excitation by light of an appropriate wavelength, this compound acts as a potent photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cytotoxicity.[1]

-

Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA): this compound is a specific and potent inhibitor of the PMCA, a crucial enzyme for maintaining intracellular calcium homeostasis. This inhibition disrupts cellular calcium signaling pathways.[1]

Photosensitization and Photodynamic Therapy (PDT)

The photosensitizing properties of this compound make it a valuable tool for photodynamic therapy research. The mechanism involves the generation of cytotoxic singlet oxygen upon light activation.

Molecular Mechanism of Photosensitization

The process of photosensitization by this compound can be described by the Jablonski diagram. The presence of heavy bromine atoms in its structure significantly enhances the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁).[2][3]

-

Light Absorption: this compound absorbs a photon of light, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: Due to the heavy atom effect of bromine, the molecule efficiently undergoes intersystem crossing to a long-lived excited triplet state (T₁).

-

Energy Transfer (Type II Reaction): In the presence of molecular oxygen (³O₂), the excited triplet state of this compound transfers its energy to oxygen, converting it to the highly reactive singlet oxygen (¹O₂).[2][4]

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that reacts with various biomolecules, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately cell death.[4][5]

Signaling Pathways in Photodynamic Cell Death

The oxidative stress induced by this compound-mediated PDT can trigger multiple cell death pathways, primarily apoptosis and autophagy. The specific pathway activated often depends on the subcellular localization of the photosensitizer.[5][6][7]

-

Apoptosis: Photodamage to mitochondria can lead to the release of cytochrome c, activating the caspase cascade and inducing apoptosis. Damage to anti-apoptotic proteins like Bcl-2 can further promote this pathway.[5][7]

-

Autophagy: In some cases, PDT can induce autophagy, a cellular process of self-digestion, which can either contribute to cell death or act as a survival mechanism.[6][7]

Quantitative Data: Photophysical Properties

| Property | Value | Notes |

| Absorption Maxima (λex) | ~521 nm | For the related Eosin-5-isothiocyanate in pH 9 buffer.[8] The absorption of xanthene dyes is pH-dependent.[9] |

| Emission Maxima (λem) | ~544 nm | For the related Eosin-5-isothiocyanate in pH 9 buffer.[8] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.57 | For Eosin-5-isothiocyanate.[8] Generally, the singlet oxygen quantum yield of fluorescein (B123965) derivatives is enhanced with increasing halogenation.[3][10] |

| Fluorescence Quantum Yield (Φf) | 0.75 | For 5- and 6-carboxyfluorescein (B556484) in PBS buffer. |

Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound serves as a specific and potent inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), an essential pump for maintaining low intracellular calcium concentrations.

Molecular Mechanism of PMCA Inhibition

PMCA is a P-type ATPase that actively transports Ca²⁺ out of the cell against its electrochemical gradient. This compound inhibits PMCA through a non-competitive mechanism with respect to ATP. This suggests that it binds to a site on the enzyme that is distinct from the ATP-binding site.

Signaling Consequences of PMCA Inhibition

By inhibiting PMCA, this compound disrupts the cell's ability to extrude Ca²⁺, leading to an elevation in the cytosolic Ca²⁺ concentration. This can have several downstream effects:

-

Alteration of Ca²⁺ Oscillations: Inhibition of PMCA can enhance the frequency of Ca²⁺ oscillations induced by other agonists.

-

Modulation of Ca²⁺-Dependent Signaling: The sustained increase in intracellular Ca²⁺ can affect various Ca²⁺-dependent signaling pathways, influencing processes such as proliferation and apoptosis.

Quantitative Data: PMCA Inhibition

| Parameter | Value | Cell Type |

| IC₅₀ | 5.8 ± 0.3 µM | Human Sperm (progesterone-induced Ca²⁺ clearance) |

| IC₅₀ | 7.0 ± 0.5 µM | Human Sperm (PGE₁-induced Ca²⁺ clearance) |

| IC₅₀ | 3.2 ± 0.5 µM | Human Sperm (progesterone/PGE₁-induced Ca²⁺ signals) |

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell type.[11]

Experimental Protocols

Measurement of Singlet Oxygen Generation

A common method to detect and quantify singlet oxygen generation is through the use of a chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance or fluorescence.[12][13][14][15][16]

Protocol: Spectrophotometric Detection of Singlet Oxygen using DPBF

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a stock solution of DPBF in a non-polar solvent (e.g., ethanol (B145695) or DMF) and protect it from light.

-

-

Reaction Setup:

-

In a quartz cuvette, add the appropriate buffer or solvent.

-

Add the this compound solution to the desired final concentration.

-

Add the DPBF solution to a final concentration that gives an initial absorbance of approximately 1.0 at its absorption maximum (~415 nm). Mix gently.

-

-

Measurement:

-

Place the cuvette in a spectrophotometer and record the initial absorbance spectrum of DPBF.

-

Irradiate the sample with a light source corresponding to the absorption maximum of this compound (e.g., a laser or filtered lamp).

-

At specific time intervals during irradiation, stop the light source and record the absorbance spectrum of DPBF.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.

-

The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield can be determined by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known quantum yield (e.g., Rose Bengal).[16]

-

Measurement of PMCA Activity

PMCA activity can be assessed by measuring the rate of Ca²⁺ extrusion from cells or isolated membranes.

Protocol: Flow Cytometric Analysis of PMCA-mediated Ca²⁺ Extrusion

This method uses a fluorescent Ca²⁺ indicator to monitor changes in intracellular Ca²⁺ in individual cells.[17]

-

Cell Preparation:

-

Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

-

Ca²⁺ Loading and Extrusion:

-

Resuspend the cells in a Ca²⁺-containing buffer.

-

Induce a rapid influx of Ca²⁺ using a Ca²⁺ ionophore (e.g., ionomycin) for a short period.

-

Quench the ionophore and resuspend the cells in a Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., EGTA) to initiate Ca²⁺ extrusion.

-

-

Inhibition with this compound:

-

For the inhibitor group, add this compound to the cell suspension before initiating the Ca²⁺ extrusion phase.

-

-

Flow Cytometry:

-

Immediately after initiating Ca²⁺ extrusion, acquire fluorescence data over time using a flow cytometer.

-

Analyze the rate of decrease in intracellular fluorescence, which corresponds to the rate of Ca²⁺ extrusion by PMCA.

-

-

Data Analysis:

-

Compare the rate of Ca²⁺ extrusion in the presence and absence of this compound. A slower rate of fluorescence decay in the presence of the inhibitor indicates PMCA inhibition.

-

Alternative Method: Coupled Enzyme Assay

For in vitro studies with isolated membranes, a coupled enzyme assay can be used to measure the ATPase activity of PMCA by spectrophotometrically monitoring the rate of NADH oxidation.[18][19]

Conclusion

This compound is a powerful molecular tool with well-defined dual mechanisms of action. Its ability to act as a photosensitizer for the generation of singlet oxygen makes it a valuable compound for research in photodynamic therapy and for inducing localized oxidative stress. Concurrently, its specific inhibition of the plasma membrane Ca²⁺-ATPase provides a means to investigate the role of Ca²⁺ homeostasis and signaling in various cellular processes. The quantitative data and experimental protocols provided in this guide are intended to support researchers in effectively utilizing this compound in their studies and in the development of novel therapeutic strategies.

References

- 1. 5(6)-Carboxyeosin (CAS 132201-84-4) | Abcam [abcam.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. QUANTUM YIELD OF SINGLET OXYGEN PRODUCTION BY XANTHENE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 4. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Death pathways associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. biotium.com [biotium.com]

- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Singlet Oxygen Generation [bio-protocol.org]

- 13. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OPG [opg.optica.org]

- 17. Flow cytometric determination of PMCA-mediated Ca2+-extrusion in individual red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of plasma membrane calcium-calmodulin-dependent ATPase (PMCA) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectral Properties and Applications of 5(6)-Carboxy-Eosin in Phosphate-Buffered Saline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 5(6)-carboxy-eosin in Phosphate-Buffered Saline (PBS). It is intended to be a comprehensive resource for researchers and professionals utilizing this versatile fluorescent probe in various applications, from bioconjugation to cellular imaging. This document outlines key spectral characteristics, detailed experimental protocols for their measurement, and visual representations of common experimental workflows.

Core Spectral Properties

| Spectral Property | Representative Value (in aqueous buffer, pH ~7) | Notes |

| Absorption Maximum (λabs) | ~525 nm | The peak wavelength at which the molecule absorbs light. |

| Emission Maximum (λem) | ~546 nm | The peak wavelength of the emitted fluorescence after excitation. |

| Molar Extinction Coefficient (ε) | ~112,000 cm-1M-1 at ~525 nm | A measure of how strongly the molecule absorbs light at a given wavelength.[1] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | The ratio of photons emitted to photons absorbed; indicates the efficiency of the fluorescence process.[2] |

| Fluorescence Lifetime (τ) | 0.2 - 1.0 ns | The average time the molecule spends in the excited state before returning to the ground state.[3] |

Note: These values are based on data for Eosin Y and should be considered as close approximations for this compound in PBS. It is highly recommended to experimentally determine these values for specific experimental conditions.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use. Below are detailed protocols for preparing the dye and measuring its absorbance and fluorescence spectra in PBS.

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer and fluorometer cuvettes

Procedure:

-

Prepare a 10 mM Stock Solution in DMSO:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out a precise amount of the dye powder. The molecular weight of this compound is approximately 691.9 g/mol .[4]

-

Dissolve the powder in a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

-

-

Prepare Working Solutions in PBS:

-

On the day of the experiment, thaw the 10 mM stock solution.

-

Perform serial dilutions of the stock solution into PBS (pH 7.4) to prepare a series of working solutions with concentrations appropriate for absorbance and fluorescence measurements. For absorbance, a typical starting concentration is 10 µM. For fluorescence, concentrations in the nanomolar to low micromolar range are usually sufficient.

-

Measurement of Absorbance Spectrum

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the instrument to scan a wavelength range that includes the expected absorbance maximum (e.g., 400 nm to 600 nm).

-

Use a cuvette filled with PBS (pH 7.4) to blank the instrument.

-

Measure the absorbance spectrum of a diluted working solution of this compound in PBS. The absorbance at the peak should ideally be between 0.1 and 1.0 for accurate determination of the molar extinction coefficient.

-

Record the wavelength of maximum absorbance (λabs).

Measurement of Fluorescence Emission and Excitation Spectra

Instrumentation:

-

Spectrofluorometer

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λabs (e.g., 525 nm).

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission peak (e.g., 530 nm to 700 nm).

-

Use a cuvette with PBS (pH 7.4) to measure the background signal.

-

Measure the fluorescence emission spectrum of a dilute working solution of this compound in PBS. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Record the wavelength of maximum emission (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the determined λem (e.g., 546 nm).

-

Set the excitation scan range to cover the expected absorption region (e.g., 400 nm to 540 nm).

-

Measure the excitation spectrum of the same dilute working solution. The resulting spectrum should be similar in shape to the absorbance spectrum.

-

Determination of Relative Fluorescence Quantum Yield

The quantum yield of this compound can be determined relative to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).[5]

Procedure:

-

Prepare a series of dilutions of both the this compound (in PBS, pH 7.4) and the standard (in its appropriate solvent) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.[6]

-

Visualized Workflows and Reactions

Visual representations of experimental processes can aid in understanding and execution. Below are diagrams created using the DOT language for common workflows involving this compound.

Workflow for Protein Labeling with this compound Succinimidyl Ester

This workflow outlines the key steps for conjugating this compound succinimidyl ester to a protein, such as an antibody.

Signaling Pathway of NHS Ester-Amine Reaction

The fundamental chemistry behind the labeling of proteins with this compound succinimidyl ester is the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine on the protein.

This technical guide provides a foundational understanding of the spectral properties of this compound in PBS and the experimental considerations for its use. For critical applications, it is imperative that researchers perform their own spectral characterization to ensure the highest accuracy and reproducibility of their results.

References

structure and synthesis of 5(6)-carboxy-eosin

An In-depth Technical Guide to 5(6)-Carboxy-eosin: Structure, Synthesis, and Applications

Introduction

This compound is a brominated analog of 5(6)-carboxyfluorescein (B613776), widely utilized as a fluorescent probe, photosensitizer, and labeling agent in biological research. Its structure features a xanthene core tetrabrominated at positions 2', 4', 5', and 7', which imparts distinct spectral properties and a high quantum yield for generating singlet oxygen compared to its non-brominated counterpart.[1] This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, physicochemical properties, and a standard experimental workflow for its application in bioconjugation.

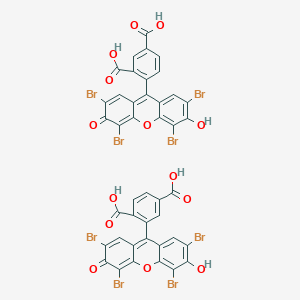

Chemical Structure

This compound is commercially available as a mixture of two regioisomers: 5-carboxy-eosin and 6-carboxy-eosin. These isomers arise from the initial synthesis of the carboxyfluorescein precursor, where the carboxyphenyl moiety can attach to the xanthene ring at two different positions. The structures of these isomers are shown below. The carboxyl group provides a convenient handle for covalent attachment to primary amines on biomolecules, such as proteins and peptides.

-

5-Carboxy-eosin : 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)terephthalic acid

-

6-Carboxy-eosin : 4-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. These properties are critical for its application in fluorescence-based assays and labeling experiments.

| Property | Value |

| CAS Number | 132201-84-4 |

| Molecular Formula | C₄₂H₁₆Br₈O₁₄ (as a mixture of isomers) |

| Molecular Weight | 1383.8 g/mol |

| Appearance | Solid |

| Purity | >98% |

| Solubility | Soluble in DMSO, slightly soluble in methanol.[2] |

| Excitation Maximum (λex) | ~526 nm[1] |

| Emission Maximum (λem) | ~545 nm[1] |

| Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ (for the carboxyfluorescein precursor, eosin (B541160) value is similar)[3] |

| Biological Activity | Photosensitizer and potent generator of singlet oxygen (19 times greater than fluorescein). Specific inhibitor of the plasma membrane calcium pump (PMCA). |

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the precursor 5(6)-carboxyfluorescein is synthesized via a condensation reaction. This precursor is then brominated to yield the final product.

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Protocol

Stage 1: Synthesis of 5(6)-Carboxyfluorescein

This protocol is adapted from the procedure described by Burgess and coworkers.[4][5]

-

Reaction Setup : To a solution of resorcinol (2.0 equivalents) in methanesulfonic acid, add 1,2,4-benzenetricarboxylic anhydride (also known as 4-carboxyphthalic anhydride, 1.0 equivalent).[6]

-

Condensation : Attach an air condenser to the reaction flask and heat the mixture in an open vessel at 85°C for 24 hours.[6]

-

Precipitation : After cooling the reaction mixture to room temperature, pour it into approximately 7 volumes of an ice/water mixture.

-

Collection : An orange-yellow precipitate of 5(6)-carboxyfluorescein will form. Collect this solid by filtration.

-

Drying : Dry the collected solid thoroughly in an oven. The product is a mixture of the 5- and 6-carboxy isomers.

Stage 2: Bromination to this compound

This protocol is adapted from a standard procedure for the bromination of fluorescein.

-

Dissolution : Dissolve the dried 5(6)-carboxyfluorescein (1.0 equivalent) in ethanol in a round-bottom flask equipped with a mechanical stirrer.

-

Bromine Addition : While stirring constantly, slowly add bromine (at least 8.0 equivalents to ensure tetrabromination) to the solution. The reaction is exothermic and the temperature should be controlled, not exceeding 40°C.

-

Reaction : As the reaction proceeds, the color of the solution will turn from orange to a deep red, and the this compound product will begin to precipitate.

-

Crystallization : After the bromine addition is complete, continue stirring for an additional 15-30 minutes. Then, allow the mixture to stand, ideally for several hours or overnight, to ensure complete crystallization.

-

Collection and Washing : Collect the red crystalline product by filtration through a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted bromine and byproducts.

-

Drying : Dry the final product, this compound, in a vacuum oven or by gentle heating (around 110°C) to remove residual solvent.

Application: Bioconjugation Workflow

The carboxyl group of this compound is not directly reactive with amines on proteins. It must first be activated to an amine-reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This activated dye can then efficiently label proteins and other biomolecules.

Bioconjugation Workflow Diagram

Caption: Workflow for protein labeling with this compound.

Experimental Protocol: Protein Labeling

This protocol provides a general method for conjugating this compound to a protein, such as an antibody.[7][8][9]

-

Dye Activation :

-

Dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Allow the reaction to proceed for at least 1 hour at room temperature to form the this compound-NHS ester.

-

-

Protein Preparation :

-

Dissolve the target protein in an amine-free buffer with a pH of 8.3-9.0, such as 0.1 M sodium bicarbonate buffer. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the activated dye.

-

-

Conjugation :

-

Slowly add the activated this compound-NHS ester solution to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of dye to protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Termination (Optional) :

-

The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1.5 M hydroxylamine (B1172632) or Tris buffer, to consume any unreacted NHS ester.

-

-

Purification :

-

Separate the labeled protein conjugate from unreacted dye and reaction byproducts.

-

The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer like Phosphate-Buffered Saline (PBS). Dialysis is also an effective method for larger proteins.

-

-

Characterization :

-

Determine the degree of labeling (dye-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the eosin dye (at ~526 nm). Calculations will require the extinction coefficients for both the protein and the dye.

-

References

- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 2. 5(6)-Carboxyfluorescein | 72088-94-9 [chemicalbook.com]

- 3. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One moment, please... [loschmidt.chemi.muni.cz]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

5(6)-carboxy-eosin CAS number and molecular weight

An In-Depth Technical Guide to 5(6)-Carboxy-Eosin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile fluorescent dye with significant applications in biological research. We will delve into its core properties, experimental applications, and its influence on cellular signaling pathways.

Physicochemical Properties of this compound

This compound is a brominated analog of carboxyfluorescein, recognized for its utility as a photosensitizer and a specific inhibitor of the plasma membrane calcium pump (PMCA).[1] It is a mixture of two isomers, 5-carboxy-eosin and 6-carboxy-eosin.

| Property | Value | Reference |

| CAS Number | 132201-84-4 | [1][2][3][4] |

| Molecular Weight | 691.90 g/mol (for a single isomer) / 1383.8 g/mol (for the dimeric form often cited) | [4][5][6] |

| Molecular Formula | C₂₁H₈Br₄O₇ (for a single isomer) / C₄₂H₁₆Br₈O₁₄ (dimeric form) | [1][4][5] |

| Appearance | Solid Powder | [5] |

| Solubility | Soluble in DMSO | [1] |

| Fluorescence | Excitation: 492 nm; Emission: 517 nm (in 0.1 M Tris pH 8.0) |

Core Applications and Experimental Protocols

This compound serves as a multifunctional tool in various research applications, primarily as a photosensitizer for singlet oxygen generation and photodynamic therapy, and as an inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).

Photosensitizer for Singlet Oxygen Generation and Photodynamic Therapy (PDT)

As a photosensitizer, this compound can be excited by light to produce reactive oxygen species (ROS), particularly singlet oxygen, which is cytotoxic to cells. This property is harnessed in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

This protocol outlines a general procedure for assessing the photodynamic efficacy of this compound on adherent cancer cells.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

-

Light source with an appropriate wavelength for excitation (e.g., ~490-520 nm)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Photosensitizer Incubation:

-

Prepare working solutions of this compound in a complete culture medium at various concentrations.

-

Remove the old medium from the cells and add the this compound solutions.

-

Incubate for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake. Include a control group with a medium containing the same concentration of DMSO without the photosensitizer.

-

-

Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any extracellular dye.

-

Irradiation:

-

Add fresh, complete culture medium to each well.

-

Expose the cells to a light source at a specific wavelength and dose. The light dose (J/cm²) will need to be optimized for the specific cell line and photosensitizer concentration. Keep a set of plates in the dark as a non-irradiated control.

-

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for the induction of cell death.

-

Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.

Caption: Workflow for in vitro photodynamic therapy using this compound.

Inhibitor of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound is a known inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations. By inhibiting PMCA, it can modulate intracellular calcium signaling.

This protocol describes a method to measure the inhibitory effect of this compound on PMCA activity using a malachite green-based phosphate (B84403) detection assay, which quantifies the ATP hydrolyzed by the pump.

Materials:

-

Isolated cell membranes or purified PMCA

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 2 mM MgCl₂, 5 mM NaN₃

-

Substrate Solution: 2 mM ATP in assay buffer

-

Malachite Green Reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare PMCA: Add isolated membranes or purified PMCA to the wells of a 96-well plate.

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer to test a range of concentrations. Include a control with no inhibitor.

-

Pre-incubation: Add the different concentrations of this compound to the wells containing PMCA. Mix gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the ATP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. This time should be optimized to ensure linear phosphate release in the control wells.

-

Terminate Reaction: Stop the reaction by adding the Malachite Green Reagent to each well.

-

Color Development: Allow 15-20 minutes for color development at room temperature.

-

Measure Absorbance: Read the absorbance at a wavelength between 620-650 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of a blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for determining the IC₅₀ of this compound on PMCA activity.

Modulation of Intracellular Calcium Signaling

By inhibiting PMCA, this compound disrupts the normal extrusion of Ca²⁺ from the cell, leading to an increase in the cytosolic calcium concentration. This can have significant effects on various calcium-dependent signaling pathways.

An increase in intracellular Ca²⁺ can activate a multitude of downstream effectors, including calmodulin (CaM), which in turn can activate CaM-dependent kinases (CaMKs) and the phosphatase calcineurin. These signaling molecules regulate a wide array of cellular processes, such as gene expression, proliferation, and apoptosis.

Signaling Pathway: Effect of this compound on Intracellular Calcium

Caption: Inhibition of PMCA by this compound leads to increased intracellular Ca²⁺ and activation of downstream signaling.

References

- 1. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Efficacy of Photodynamic Therapy via a Sequential Targeting Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 6. researchgate.net [researchgate.net]

5(6)-Carboxy-eosin as a Photosensitizer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5(6)-carboxy-eosin as a photosensitizer, detailing its core properties, mechanisms of action, and practical applications in research and drug development. The information is structured to be a valuable resource for professionals engaged in photodynamic therapy (PDT), cellular imaging, and the development of novel phototherapeutics.

Introduction to this compound

This compound is a brominated xanthene dye, an analogue of carboxyfluorescein, recognized for its potent photosensitizing capabilities. As a member of the eosin (B541160) family, it efficiently absorbs light in the visible spectrum and, upon excitation, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This property makes it a valuable tool in various biomedical applications, including photodynamic therapy, where it can be used to induce targeted cell death in cancerous or other diseased tissues. Its carboxylic acid group facilitates conjugation to biomolecules such as proteins and peptides, enabling targeted delivery.

Physicochemical and Photophysical Properties

The efficacy of a photosensitizer is intrinsically linked to its chemical and light-absorbing properties. Key quantitative data for this compound and the closely related Eosin Y are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₈Br₄O₅ (for the core eosin structure) | |

| Molecular Weight | ~691.86 g/mol (for the core eosin structure) | |

| Solubility | Soluble in DMSO and basic aqueous solutions. | |

| Absorption Maximum (λ_abs) | ~525 nm in ethanol (B145695) | |

| Emission Maximum (λ_em) | ~548 nm in ethanol | |

| Singlet Oxygen Quantum Yield (ΦΔ) | Eosin Y: 0.57 in DMSO. This compound is reported to be a 19 times greater singlet oxygen generator than fluorescein. |

Note: The photophysical properties of eosin derivatives can be influenced by the solvent, pH, and aggregation state.

Mechanism of Action as a Photosensitizer

The photosensitizing action of this compound is primarily mediated through a Type II photochemical reaction, leading to the generation of singlet oxygen. The process can be summarized in the following steps:

-

Light Absorption: The this compound molecule in its ground state (S₀) absorbs a photon of light, transitioning to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). The presence of heavy bromine atoms in the eosin structure enhances the efficiency of this process.

-

Energy Transfer: In the presence of molecular oxygen (³O₂), the photosensitizer in its triplet state can transfer its energy to oxygen, promoting it to the highly reactive singlet state (¹O₂).

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with various biomolecules within the cell, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, cell death through apoptosis or necrosis.

Signaling Pathways in this compound Mediated Photodynamic Therapy

The cellular response to PDT-induced oxidative stress is complex and involves the activation of multiple signaling pathways, culminating in cell death. The subcellular localization of the photosensitizer is a critical determinant of the initial site of damage and the subsequent signaling cascade. Eosin derivatives have been shown to accumulate in mitochondria and lysosomes.

-

Mitochondrial Damage: When localized in the mitochondria, this compound-mediated PDT can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway involving caspases.

-

Lysosomal Damage: Localization in lysosomes can lead to the release of lysosomal enzymes into the cytoplasm, triggering a different cell death pathway.

-

Stress-Activated Kinase Pathways: The generation of ROS is a major cellular stressor that activates stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways play a crucial role in regulating both apoptosis and autophagy in response to PDT.

Experimental Protocols

Measurement of Singlet Oxygen Generation

A common indirect method to quantify singlet oxygen production is through the use of a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorbance or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a widely used probe.

Protocol: DPBF Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of DPBF in a non-polar solvent (e.g., ethanol or DMSO) and protect it from light.

-

Prepare a solution of a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) for calibration.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the this compound solution (or the reference photosensitizer) with the DPBF solution in an appropriate solvent. The final concentrations should be optimized, but typical starting concentrations are in the low micromolar range for the photosensitizer and a higher concentration for DPBF (e.g., 20-50 µM).

-

Measure the initial absorbance of the DPBF at its maximum absorption wavelength (~410-415 nm).

-

Irradiate the solution with a light source corresponding to the absorption maximum of the photosensitizer (e.g., a laser or LED at ~525 nm).

-

At regular time intervals during irradiation, record the absorbance of the DPBF at its maximum wavelength. The absorbance will decrease as DPBF is consumed by singlet oxygen.

-

-

Data Analysis:

-

Plot the absorbance of DPBF against the irradiation time.

-

The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of this compound can be calculated relative to the reference photosensitizer using the following equation: ΦΔ(sample) = ΦΔ(ref) * (k(sample) / k(ref)) * (I(ref) / I(sample)) where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPBF bleaching, and I is the rate of light absorption by the photosensitizer.

-

In Vitro Phototoxicity Assay

This protocol outlines a general procedure for assessing the phototoxic effects of this compound on a cancer cell line in vitro.

Protocol: Cell Viability Assay (e.g., MTT or Neutral Red Uptake)

-

Cell Culture:

-

Plate cells (e.g., HeLa, A549, or another relevant cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Photosensitizer Incubation:

-

Prepare a series of dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the photosensitizer. Include a control group with no photosensitizer.

-

Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.

-

-

Irradiation:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any excess photosensitizer.

-

Add fresh, phenol (B47542) red-free medium to the cells.

-

Expose one set of plates to a light source with a wavelength corresponding to the absorption of this compound. The light dose (fluence) should be optimized.

-

Keep a duplicate set of plates in the dark as a control for dark toxicity.

-

-

Post-Irradiation Incubation:

-

Return both the irradiated and dark control plates to the incubator for a further 24-48 hours.

-

-

Viability Assessment:

-

Perform a cell viability assay, such as the MTT assay or Neutral Red Uptake (NRU) assay, according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the concentration of this compound for both the irradiated and dark control groups.

-

Determine the IC50 (half-maximal inhibitory concentration) values for both conditions. A significant difference between the IC50 values of the irradiated and dark groups indicates a phototoxic effect.

-

Applications in Drug Development

The unique properties of this compound make it a versatile tool in drug development:

-

As a Standalone Photosensitizer: Its high singlet oxygen quantum yield and visible light absorption make it a candidate for PDT applications, particularly for superficial tumors or in combination with light delivery technologies for deeper tissues.

-

As a Conjugate for Targeted PDT: The carboxylic acid group allows for its covalent attachment to targeting moieties such as antibodies, peptides, or nanoparticles. This enables the specific delivery of the photosensitizer to cancer cells, minimizing damage to surrounding healthy tissue.

-

For High-Throughput Screening: Its phototoxic properties can be utilized in high-throughput screening assays to identify compounds that may modulate cellular responses to oxidative stress or to screen for potential new photosensitizers.

-

In Mechanistic Studies: As a well-characterized photosensitizer, it can be used as a tool to investigate the cellular and molecular mechanisms of phototoxicity and oxidative stress-induced cell death.

Conclusion

This compound is a powerful and versatile photosensitizer with significant potential in biomedical research and drug development. Its robust generation of singlet oxygen upon visible light irradiation, coupled with its suitability for bioconjugation, makes it an excellent candidate for targeted photodynamic therapy and a valuable tool for studying the mechanisms of oxidative stress. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively utilize this compound in their work.

The Solubility of 5(6)-Carboxy-eosin in DMSO and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5(6)-Carboxy-eosin

This compound is a brominated analog of carboxyfluorescein, belonging to the xanthene dye family. It is a multifunctional fluorescent dye widely utilized in various biological and chemical research applications. Key characteristics include its function as a photosensitizer and a potent generator of singlet oxygen, with an efficiency reportedly 19 times greater than that of fluorescein.[1][2] This property makes it valuable in photodynamic therapy research and for studying photoinduced cellular damage.

Furthermore, this compound is recognized as a specific inhibitor of the plasma membrane calcium pump (PMCA).[2][3][4] By blocking this key regulator of intracellular calcium, the dye serves as a valuable tool for investigating calcium signaling pathways and their role in cellular physiology and pathology. The presence of two carboxyl groups on the pendant phenyl ring enhances its water solubility compared to Eosin Y and provides reactive sites for conjugation to biomolecules.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in experimental settings. It exhibits good solubility in polar aprotic solvents and aqueous buffers at neutral to alkaline pH.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | >69.2 mM | A polar aprotic solvent, ideal for preparing concentrated stock solutions. |

| Water (and other polar solvents) | >10 mM | >10 mM | The carboxylate groups confer hydrophilicity, especially at pH > 5. Precipitation may occur in acidic conditions (pH < 4) as the carboxyl groups become protonated. |

Note: The molecular weight of this compound is approximately 722.9 g/mol . Molar concentration is calculated based on this value.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method and UV-Vis Spectrophotometry

This protocol outlines a standard and reliable method for determining the aqueous solubility of this compound.

1. Materials and Equipment:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution preparation)

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Create a series of standard solutions by diluting the stock solution in PBS (pH 7.4) to known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

-

Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 520-530 nm).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.

3. Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the solution to stand and the excess solid to settle.

-

Carefully remove a sample of the supernatant. To separate any remaining undissolved particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.

-

Dilute the clear, saturated solution with PBS to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

Calculate the concentration of the diluted sample using the equation from the calibration curve.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in PBS at the specified temperature.

Application in Signaling Pathway Analysis: Inhibition of the Plasma Membrane Ca2+-ATPase (PMCA)

This compound's role as a specific inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA) allows researchers to probe the dynamics of cellular calcium homeostasis. The PMCA is a crucial transport protein that actively pumps Ca2+ out of the cell, maintaining the low intracellular Ca2+ concentrations essential for normal cell function.

By inhibiting the PMCA, this compound causes an increase in the resting intracellular Ca2+ concentration and prolongs the duration of calcium transients.[3][4] This makes it a valuable tool for studying the consequences of impaired Ca2+ extrusion in various signaling pathways, including those involved in neurotransmission, muscle contraction, and apoptosis.

Caption: Inhibition of the Plasma Membrane Ca2+-ATPase (PMCA) by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: General workflow for solubility determination.

References

- 1. A solubilization technique for photosensitizer quantification in ex vivo tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5(6)-Carboxyeosin (CAS 132201-84-4) | Abcam [abcam.com]

- 3. The plasma membrane calcium-ATPase as a major mechanism for intracellular calcium regulation in neurones from the rat superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects on the hepatocyte [Ca2+]i oscillator of inhibition of the plasma membrane Ca2+ pump by carboxyeosin or glucagon-(19-29) - PubMed [pubmed.ncbi.nlm.nih.gov]

5(6)-Carboxy-Eosin: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties, experimental protocols, and relevant biological signaling pathways associated with 5(6)-carboxy-eosin. This xanthene dye, a brominated analog of carboxyfluorescein, is a valuable tool in various research and development applications due to its unique fluorescent characteristics and its role as a photosensitizer and specific inhibitor of the plasma membrane calcium pump (PMCA).

Core Photophysical and Chemical Properties

This compound is a versatile fluorescent dye with distinct spectral properties that make it suitable for a range of applications in biological imaging and assays. The presence of bromine atoms in its structure significantly influences its excitation and emission spectra compared to its non-brominated counterpart, carboxyfluorescein.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~530 nm | [1] |

| Emission Maximum (λem) | ~542 nm | [1] |

| Molecular Weight | 691.9 g/mol | [2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.91 | [1] |

| Purity | >98% | |

| Solubility | Soluble in DMSO |

Experimental Protocol: Labeling of Proteins with this compound Succinimidyl Ester

This protocol outlines a general procedure for the covalent labeling of proteins with this compound succinimidyl ester (SE), an amine-reactive derivative. This method is widely applicable for preparing fluorescently labeled antibodies and other proteins for use in immunoassays, fluorescence microscopy, and other biological applications.[5][6]

Materials:

-

Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris or glycine.

-

This compound succinimidyl ester (SE)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.

-

-

Dye Preparation:

-

Prepare a 10 mg/mL stock solution of this compound SE in anhydrous DMSO. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Add the this compound SE stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

-

Collect the fractions containing the labeled protein. The successful removal of free dye can be monitored visually as the labeled protein will be colored, while the free dye will elute later.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye (~530 nm).

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial for long-term stability.

-

Signaling Pathway: Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound is a known specific inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA). PMCA is a crucial transport protein in the plasma membrane of all eukaryotic cells, responsible for actively pumping calcium ions (Ca²⁺) out of the cytoplasm. This process is vital for maintaining the low intracellular Ca²⁺ concentrations necessary for proper cell signaling.

By inhibiting PMCA, this compound disrupts this essential Ca²⁺ extrusion mechanism. This leads to an increase in the intracellular Ca²⁺ concentration, which can have significant downstream effects on various cellular processes that are regulated by calcium signaling pathways. These can include gene expression, cell proliferation, and apoptosis. The ability of this compound to modulate intracellular Ca²⁺ levels makes it a valuable tool for studying the role of PMCA and calcium signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. 5(6)-Carboxyeosin | 132201-84-4 | Benchchem [benchchem.com]

- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 4. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to the Isomers of Carboxyfluorescein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of carboxyfluorescein, focusing on the commonly used 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484). These isomers are widely employed as fluorescent labels and probes in various biological and drug discovery applications. This document details their synthesis, separation, and key physicochemical properties, along with experimental protocols and application workflows.

Introduction to Carboxyfluorescein Isomers

Carboxyfluorescein, often abbreviated as FAM, is a derivative of fluorescein (B123965) that possesses a carboxyl group, enabling its covalent attachment to biomolecules. The synthesis of carboxyfluorescein typically results in a mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein.[1] While often used as a mixture (5(6)-FAM), the pure isomers are preferred in many applications to ensure homogeneity and reproducibility of the labeled species.[2][3] The fluorescence of these molecules originates from the xanthene core and is influenced by the position of the carboxyl group and the pH of the environment.[4]

Physicochemical and Spectroscopic Properties

The photophysical properties of 5- and 6-carboxyfluorescein are very similar, which makes their individual application dependent on the specific requirements of the experimental setup. However, subtle differences in properties such as quantum yield can be observed, particularly when they are conjugated to other molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for the isomers of carboxyfluorescein.

| Property | 5-Carboxyfluorescein | 6-Carboxyfluorescein | 5(6)-Carboxyfluorescein (B613776) (Mixture) |

| Excitation Maximum (λex) | ~494 nm | ~496 nm | 492 - 495 nm[4][5] |

| Emission Maximum (λem) | ~520 nm | ~522 nm | 514 - 520 nm[4][5] |

| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ | >70,000 M⁻¹cm⁻¹ | ~83,000 M⁻¹cm⁻¹ at pH 9.0 |

| Fluorescence Quantum Yield (Φ) | ~0.93 (unconjugated) | Lower than 5-isomer when forming bifluorophores[2] | 0.93 (unconjugated)[6] |

| pKa | Not explicitly found | Not explicitly found | ~6.5[7][8] |

| Molecular Weight | 376.32 g/mol | 376.32 g/mol | 376.32 g/mol |

| Chemical Formula | C₂₁H₁₂O₇ | C₂₁H₁₂O₇ | C₂₁H₁₂O₇ |

Synthesis and Separation of Isomers

The most common method for synthesizing 5(6)-carboxyfluorescein is through the condensation of 1,2,4-benzenetricarboxylic anhydride (B1165640) (trimellitic anhydride) with resorcinol. This reaction typically yields a mixture of the 5- and 6-isomers.

Synthesis and Separation Workflow

References

- 1. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5(6)-カルボキシフルオレセイン BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 7. biotium.com [biotium.com]

- 8. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Applications of Brominated Fluorescein Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biological applications of key brominated fluorescein (B123965) analogs: Eosin (B541160) Y, Eosin B, Phloxine B, and Rose Bengal. It delves into their photophysical properties, detailed experimental protocols for their use, and the underlying mechanisms of action.

Introduction to Brominated Fluorescein Analogs

Brominated fluorescein analogs are a class of synthetic xanthene dyes characterized by the presence of bromine atoms on the fluorescein backbone. This halogenation significantly influences their photophysical and chemical properties, leading to a diverse range of biological applications. The introduction of heavy bromine atoms enhances intersystem crossing, the process where a molecule in an excited singlet state transitions to a triplet state. This "heavy-atom effect" is pivotal for applications such as photodynamic therapy (PDT), where the triplet-state dye can transfer energy to molecular oxygen to generate cytotoxic singlet oxygen. Furthermore, their vibrant colors and ability to bind to biological macromolecules make them invaluable as stains in histology and as probes in various cellular assays.

Quantitative Data of Key Brominated Fluorescein Analogs

The following tables summarize the key photophysical and solubility data for Eosin Y, Eosin B, Phloxine B, and Rose Bengal, facilitating their comparison and selection for specific applications.

Table 1: Photophysical Properties of Brominated Fluorescein Analogs

| Analog | Molar Mass ( g/mol ) | Absorption Max (λ_max_abs, nm) | Emission Max (λ_max_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| Eosin Y | 691.85 | 514-518[1] | 549[2] | 112,000[3] | 0.67[3] | Ethanol (B145695) (basic) |

| 520[4] | 560[4] | 7.4 x 10⁵ | 0.20[4][5] | Water | ||

| Eosin B | 580.09 | 527[1] | 545[6] | 95,000[1] | 0.63[1] | Ethanol |

| Phloxine B | 829.66 | 546-550[7] | ~564 | 83,000[8] | 0.67[8] | Ethanol |

| Rose Bengal | 1017.64 | 559[6][9] | ~570 | 90,400[6][9] | 0.11[6][9] | Ethanol (basic) |

| 546[10] | - | - | - | Water |

Table 2: Solubility of Brominated Fluorescein Analogs

| Analog | Solubility in Water | Solubility in Ethanol |

| Eosin Y | 40%[1] | 40%[1] |

| Eosin B | Soluble[6][11] | Soluble[6][11] |

| Phloxine B | 100 g/L[7] | 2 mg/mL[2] |

| Rose Bengal | 100 mg/mL[5] | 30 mg/mL[5] |

Key Biological Applications and Experimental Protocols

This section details the methodologies for some of the most significant biological applications of brominated fluorescein analogs.

Histological Staining: Hematoxylin (B73222) and Eosin (H&E) Staining

Eosin Y is the most common counterstain to hematoxylin in the H&E staining method, the most widely used staining technique in histopathology.[1] Eosin, an acidic dye, stains basic cellular components, such as the cytoplasm and extracellular proteins, in varying shades of pink and red.

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each to remove paraffin (B1166041) wax.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate slides by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse slides in distilled water.

-

-

Hematoxylin Staining:

-

Immerse slides in Harris' hematoxylin solution for 5-15 minutes.

-

Rinse slides in running tap water.

-

Differentiate slides by dipping in 1% acid-alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.

-

Wash slides in running tap water.

-

"Blue" the sections by immersing in a bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution) for 30-60 seconds.

-

Wash slides in running tap water.

-

-

Eosin Staining:

-

Immerse slides in 1% Eosin Y solution for 1-3 minutes.

-

Briefly rinse in distilled water to remove excess eosin.

-

-

Dehydration and Clearing:

-

Dehydrate slides through sequential immersions in 95% ethanol and 100% ethanol (two changes each) for 3 minutes each.

-

Clear slides in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and cover with a coverslip.

-

Cell Viability Assays

Phloxine B and Erythrosin B are vital exclusion dyes used to assess cell viability. These dyes cannot pass through the intact cell membranes of live cells. However, they can penetrate the compromised membranes of dead cells, staining them a distinct red or pink color.

Experimental Protocol: Cell Viability Assay with Phloxine B or Erythrosin B

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) or culture medium.

-

-

Staining:

-

Prepare a working solution of Phloxine B or Erythrosin B (e.g., 0.4% in PBS).

-

Mix the cell suspension with an equal volume of the dye solution (1:1 ratio).

-

Incubate the mixture at room temperature for 1-5 minutes.

-

-

Quantification:

-

Load the stained cell suspension into a hemocytometer or an automated cell counter.

-

Count the number of stained (dead) and unstained (live) cells under a light microscope.

-

Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100%.

-

Photodynamic Therapy (PDT)

Brominated fluorescein analogs, particularly Rose Bengal, are potent photosensitizers used in PDT for the treatment of cancers and microbial infections. Upon activation with light of a specific wavelength, these molecules generate reactive oxygen species (ROS), primarily singlet oxygen, which induce oxidative stress and lead to cell death through apoptosis or necrosis.

Experimental Protocol: In Vitro Photodynamic Therapy with Rose Bengal

-

Cell Culture and Seeding:

-

Culture the target cells (e.g., cancer cells or microbial cells) in a suitable medium.

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of Rose Bengal in a suitable solvent (e.g., sterile PBS or DMSO).

-

Dilute the stock solution to the desired final concentration in the cell culture medium.

-

Replace the medium in the wells with the Rose Bengal-containing medium and incubate for a specific period (e.g., 1-4 hours) to allow for cellular uptake.

-

-

Light Irradiation:

-

Wash the cells with PBS to remove any extracellular Rose Bengal.

-

Add fresh culture medium to the wells.

-

Irradiate the cells with a light source of the appropriate wavelength (e.g., green light around 540-560 nm) for a defined duration.

-

-

Post-Irradiation Incubation and Assessment:

-

Incubate the cells for a further period (e.g., 24-48 hours).

-

Assess cell viability using a standard assay (e.g., MTT assay, trypan blue exclusion, or a Phloxine B/Erythrosin B assay as described above).

-

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence polarization immunoassays are competitive, homogeneous assays used to quantify small molecules in a sample. A fluorescently labeled tracer (e.g., an antigen labeled with a brominated fluorescein analog) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The change in the polarization of the emitted fluorescence upon binding is measured to determine the concentration of the unlabeled antigen.

Experimental Protocol: General Fluorescence Polarization Immunoassay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., PBS with a small amount of surfactant to prevent non-specific binding).

-

Prepare a solution of the specific antibody in the assay buffer.

-

Prepare a solution of the fluorescent tracer (e.g., Eosin-labeled antigen) in the assay buffer.

-

Prepare a series of standards with known concentrations of the unlabeled antigen.

-

-

Assay Procedure:

-

In a microplate, add the antibody solution, the fluorescent tracer solution, and either the standard or the unknown sample.

-

Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a fluorescence plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

-

-

Data Analysis:

-

The fluorescence polarization (P) is calculated by the instrument.

-

A standard curve is generated by plotting the fluorescence polarization values of the standards against their known concentrations.

-

The concentration of the antigen in the unknown samples is determined by interpolating their fluorescence polarization values on the standard curve.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving brominated fluorescein analogs.

References

- 1. PhotochemCAD | Eosin B [photochemcad.com]

- 2. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye [jmchemsci.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. youtube.com [youtube.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Eosin B (C.I. 45400), 50 g, glass, CAS No. 548-24-3 | Fluorescent Dyes | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 9. [PDF] Estimation of quantum yields of weak fluorescence from eosin Y dimers formed in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 10. Ultrafast excited-state dynamics of eosin B: a potential probe of the hydrogen-bonding properties of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

5(6)-Carboxy-eosin as a Singlet Oxygen Generator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, recognized for its potent activity as a photosensitizer. As a multifunctional dye, it serves as a crucial tool in various biological experiments, from tracking biomolecules to analyzing cell structures.[1][2][3][4] Its primary significance in advanced research, particularly in photodynamic therapy (PDT) and photochemical studies, lies in its capacity to generate singlet oxygen (¹O₂) with high efficiency—reportedly 19 times greater than its parent compound, fluorescein.

Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can induce oxidative damage to cellular components like lipids, proteins, and nucleic acids.[5] This cytotoxic effect is harnessed in PDT to destroy malignant cells.[6][7] The carboxyl group in the this compound structure provides a convenient handle for conjugation to targeting moieties such as peptides and antibodies, enabling site-specific delivery and action. This guide provides a comprehensive overview of the core properties, experimental protocols, and mechanistic pathways related to this compound as a singlet oxygen generator.

Photophysical and Photochemical Properties

The generation of singlet oxygen by this compound is a classic Type II photochemical process. This mechanism is initiated by the absorption of light by the photosensitizer, leading to a cascade of energy transfer events.

-

Light Absorption: The photosensitizer (PS) in its ground state (S₀) absorbs a photon of a specific wavelength, transitioning to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state is short-lived and can decay back to the ground state via fluorescence or, more importantly for this process, undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). The heavy bromine atoms in the eosin (B541160) structure facilitate this spin-forbidden transition, enhancing the triplet yield.

-

Energy Transfer: In the presence of molecular oxygen (³O₂), which is naturally in a triplet ground state, the excited triplet state of the photosensitizer can transfer its energy to the oxygen molecule.

-

Singlet Oxygen Formation: This energy transfer excites the molecular oxygen to the highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀), ready to absorb another photon.[8][9]

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating any photosensitizer.

Quantitative Data Summary

The following table summarizes the key properties of this compound and its close analog, Eosin Y.

| Property | Value | Notes / Reference |

| Molecular Formula | C₄₂H₁₆Br₈O₁₄ | For the dimeric form often cited. |

| Molecular Weight | 1383.8 Da | For the dimeric form. |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Absorption Max (λ_abs) | ~520-530 nm | Dependent on solvent and pH. Similar to Eosin Y. |

| Emission Max (λ_em) | ~540-550 nm | Dependent on solvent and pH. Similar to Eosin Y. |

| Singlet Oxygen Quantum Yield (ΦΔ) | High (19x > Fluorescein) | Varies significantly with concentration and solvent due to aggregation and self-quenching effects.[10] Eosin Y, a related compound, showed a ΦΔ of 0.57 in DMSO.[11] |

Note: The photophysical properties of xanthene dyes like eosin are highly dependent on experimental conditions. Increasing concentrations can lead to molecular aggregation, which significantly decreases the singlet oxygen quantum yield due to self-quenching.[10] Therefore, optimizing photosensitizer concentration is crucial for reproducible and efficient singlet oxygen generation.

Mandatory Visualizations

Mechanism of Singlet Oxygen Generation

Caption: Type II photochemical process for singlet oxygen generation by a photosensitizer.

Experimental Protocols

Accurate generation and detection of singlet oxygen are paramount for its application in research. Several well-established direct and indirect methods are available.

General Protocol for Singlet Oxygen Generation

-

Preparation of Photosensitizer Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in the desired experimental buffer (e.g., PBS, D₂O for enhanced singlet oxygen lifetime) to a final concentration where absorbance at the excitation wavelength is between 0.05 and 0.2 to avoid aggregation and inner filter effects.[10]

-